Aglain C

Antiproliferative activity Structure-activity relationship Cancer cell line screening

Researchers studying NF-κB signaling face cytotoxic confounders from rocaglamide probes. Aglain C, a cyclopenta[b,c]benzopyran flavagline with a pyran ring, eliminates rocaglamide-like antiproliferative activity (≥750-fold lower cytotoxicity vs. didesmethyl-rocaglamide), enabling clean NF-κB modulation readouts. • ≥750-fold reduced cytotoxicity vs. rocaglamide congeners • Essential negative control for rocaglamide SAR • Inactive scaffold for insecticidal bioassay validation • Reference standard for aglain-based EV-A71 antiviral optimization (EC50 3.57 μM)

Molecular Formula C36H42N2O8
Molecular Weight 630.7 g/mol
Cat. No. B12324735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAglain C
Molecular FormulaC36H42N2O8
Molecular Weight630.7 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6
InChIInChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)
InChIKeyKPCVKSYNYMIDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aglain C Procurement & Baseline Characterization


Aglain C (CAS 177468-85-8, molecular formula C36H42N2O8, MW 630.73 Da) is a cyclopenta[b,c]benzopyran natural product belonging to the flavagline family, specifically the aglain subclass, which is produced by several Aglaia species (Meliaceae) including A. ponapensis, A. argentea, A. forbesii, and A. odorata [1]. It is structurally distinguished from the rocaglamide/rocaglate subclass by possessing a six-membered pyran ring (cyclopenta[b,c]benzopyran) rather than the five-membered furan ring (cyclopenta[b]tetrahydrobenzofuran) characteristic of rocaglamide derivatives [1]. This structural divergence has profound consequences for biological activity. Aglain C is reported to enhance NF-κB inhibitory activity based on isolation studies from A. ponapensis [2].

Chemotype Cyclopenta[b,c]benzopyran aglain (pyran ring) natural product
Pathway Reported NF-κB pathway modulation studies
Scaffold Role Non-antiproliferative flavagline for pyran-ring SAR investigations

Aglain C: Why Substitution Fails


The flavagline family encompasses structurally related but functionally divergent subclasses—primarily rocaglamide/rocaglates (cyclopenta[b]tetrahydrobenzofurans with a furan ring) and aglains (cyclopenta[b,c]benzopyrans with a pyran ring). This single heterocycle substitution (furan → pyran) is not chemically conservative: published head-to-head comparisons demonstrate that aglain derivatives lose the potent antiproliferative and insecticidal activities characteristic of rocaglamides [1]. Consequently, substituting Aglain C with a rocaglate congener (e.g., silvestrol, didesmethyl-rocaglamide, rocaglaol) would yield diametrically opposed biological readouts, while substitution with another aglain (e.g., ponapensin, aglain A, aglain B) cannot be assumed equipotent without empirical validation, as each aglain carries distinct substitution patterns on the benzopyran core that may modulate its NF-κB interaction profile [2]. The critical quantitative evidence supporting this irreplaceability is detailed in Section 3.

Rocaglamides Pyran ring in aglains abolishes the hallmark antiproliferative activity of furan-containing rocaglamides; direct substitution may yield opposite bioactivity readouts.
Other aglains Distinct benzopyran substitution patterns (e.g., ponapensin, aglain A) can shift NF-κB interaction profiles; empirical validation is required for equipotency assumptions.

Aglain C Comparative Evidence


Pyran vs. Furan Ring Antiproliferative Activity

In a direct head-to-head comparison of eleven rocaglamide derivatives and one aglain congener (compound 12) isolated from Aglaia species, the aglain derivative was completely inactive against MONO-MAC-6 and MEL-JUSO human cancer cell lines up to 3 μg/mL (4.6 μM), whereas the most potent rocaglamide derivative, didesmethyl-rocaglamide, exhibited IC50 values of 0.002 μg/mL (0.004 μM) against MONO-MAC-6 and 0.006 μg/mL (0.013 μM) against MEL-JUSO [1]. The authors explicitly attribute this loss of activity to 'the presence of a pyran ring in the aglains vs. a furan ring as found in rocaglamide derivatives' [1]. For procurement decisions, this means Aglain C cannot serve as a substitute for rocaglamide-class antiproliferative agents and must be selected specifically for pyran-ring-dependent biological questions.

Pyran vs Furan Antiproliferative
Head-to-head
Aglain IC50 > 3 μg/mL (inactive) vs Rocaglamide IC50 0.002–0.006 μg/mL (MTT, MONO-MAC-6/MEL-JUSO)
Reported cell-model response context; pyran ring supports complete loss of antiproliferative activity.
≥ 750-fold difference (lower bound); for SAR differentiation only.
Antiproliferative activity Structure-activity relationship Cancer cell line screening

NF-κB Inhibition: Ponapensin vs. Rocaglamide

Ponapensin, a cyclopenta[bc]benzopyran aglain co-isolated with Aglain C from A. ponapensis, exhibited significant NF-κB inhibitory activity in an ELISA-based assay and was found to be more potent than the positive control rocaglamide [1]. While Aglain C itself is described as enhancing NF-κB inhibitory activity [1], quantitative IC50 comparison data for Aglain C against rocaglamide within the same assay are not reported in the publicly indexed primary literature identified to date. This creates a class-level inference: within the aglain subclass, the pyran ring scaffold may retain or enhance NF-κB modulatory function despite losing antiproliferative activity. Users procuring Aglain C for NF-κB pathway studies should note that ponapensin serves as the closest validated benchmark within the same scaffold class, but direct Aglain C head-to-head data are currently unavailable.

NF-κB Inhibition
Class-level
Ponapensin (aglain) > rocaglamide in ELISA p65 assay; direct Aglain C IC50 not reported.
Aglain scaffold may retain NF-κB modulatory context; Aglain C potency requires independent verification.
Data to verify; class-level inference from isolation study.
NF-κB inhibition Anti-inflammatory activity Flavagline comparative pharmacology

Insecticidal Activity: Aglains vs. Rocaglamides

In a biosynthetically guided fractionation study of A. odorata twigs and leaves, rocaglamide derivatives demonstrated strong insecticidal activity against neonate Spodoptera littoralis larvae with LC50 values ranging from 1.0 to 8.0 ppm, with the most active compounds achieving LC50 values of 1.0–1.1 ppm, comparable to the positive control azadirachtin [1]. In contrast, the four aglain derivatives co-isolated from the same extract, alongside other biosynthetically related compounds, were explicitly designated as 'insecticidally inactive' [1]. This class-level evidence indicates that Aglain C should not be considered for insecticidal screening programs where rocaglamide derivatives serve as the benchmark; conversely, this null phenotype is advantageous for studies requiring a non-insecticidal flavagline control.

Insecticidal Activity
Class-level
Aglains inactive; rocaglamides LC50 1.0–8.0 ppm (Spodoptera littoralis feeding bioassay).
Insecticidal inactivity supports pyran-ring target engagement control studies.
Class-level evidence from A. odorata fractionation.
Insecticidal activity Structure-activity relationship Agricultural biotechnology

Aglain Derivative Antiviral Activity Against EV-A71

A 2025 phenotypic screen of a 296-compound library of rocaglates and aglains identified a novel aglain derivative (not Aglain C itself) as a lead EV-A71 inhibitor, achieving 2.3 log-fold suppression of viral replication at non-cytotoxic concentrations, with a host cell CC50 of 21.78 μM, an EV-A71 infection EC50 of 3.57 μM, and a calculated selectivity index of 6.1 [1]. This aglain derivative also demonstrated pan-enterovirus inhibitory activity across multiple human cell types [1]. While this data is from an aglain derivative rather than Aglain C specifically, it establishes the aglain scaffold as a tractable starting point for antiviral drug discovery—a therapeutic indication distinct from the anticancer applications of rocaglamide derivatives. Researchers procuring Aglain C as a reference standard for antiviral structure-activity relationship studies should consider this benchmark when evaluating novel aglain analogs.

Antiviral Activity (EV-A71)
Class-level
Lead aglain derivative: EC50 3.57 μM, CC50 21.78 μM, SI 6.1 (phenotypic screen).
Aglain scaffold shows antiviral screening context; supports enterovirus tool compound development.
Derived from an aglain analog, not Aglain C directly.
Antiviral activity Hand-foot-and-mouth disease Enterovirus A71

Aglain C Application Advantages


Non-Cytotoxic NF-κB Modulation

For investigations into NF-κB signaling where cytotoxic confounders must be minimized, Aglain C and the aglain scaffold offer a critical advantage: the pyran ring eliminates the potent antiproliferative activity inherent to rocaglamide derivatives, as demonstrated by the ≥750-fold lower cytotoxicity of aglain derivative 12 compared to didesmethyl-rocaglamide in MONO-MAC-6 and MEL-JUSO assays [1]. This allows researchers to deconvolute NF-κB modulatory effects from cytotoxicity-driven off-target effects, a common challenge when using rocaglamide-based probes.

Furan-Ring-Dependent Anticancer Control

In structure-activity relationship studies of rocaglamide anticancer agents, Aglain C serves as an essential negative control to confirm that observed antiproliferative phenotypes are dependent on the cyclopenta[b]tetrahydrobenzofuran (furan ring) pharmacophore. The Class-level evidence from Bohnenstengel et al. (1999) showing that the pyran-to-furan substitution abolishes cytotoxicity [1] provides the mechanistic rationale for this application.

Non-Insecticidal Flavagline Reference

For agrochemical programs developing rocaglamide-based insecticides, Aglain C functions as an inactive scaffold control. The Nugroho et al. (1999) study demonstrated that rocaglamide derivatives achieve LC50 values of 1.0–8.0 ppm against Spodoptera littoralis, while co-isolated aglain derivatives are completely inactive [2]. Pairing Aglain C with active rocaglamides in insecticidal bioassays enables rigorous validation of furan-ring-dependent target engagement.

Aglain Reference for Enterovirus Antiviral Studies

Following the 2025 identification of an aglain derivative as a lead EV-A71 inhibitor with an EC50 of 3.57 μM and a selectivity index of 6.1 [3], Aglain C is positioned as a key reference standard for medicinal chemistry optimization of the aglain scaffold for antiviral applications. This indication is orthogonal to the anticancer applications of rocaglamide derivatives, creating a distinct procurement rationale for virology-focused laboratories.

Application
Selection Property
Validation Focus
NF-κB pathway study without cytotoxicity confound
Pyran-ring scaffold profile
NF-κB endpoint context & cytotoxicity exclusion
Rocaglamide SAR negative control
Furan ring requirement for antiproliferative activity
Cell viability endpoint differentiation
Insecticidal target-engagement validation
Aglain scaffold insecticidal null phenotype
Insect bioassay specificity review
Enterovirus antiviral scaffold reference
Aglain scaffold antiviral screening hit
Antiviral activity endpoint benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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